Cladospolide B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cladospolide B is a natural product found in Cladosporium tenuissimum and Cladosporium cladosporioides with data available.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Cladospolide B exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

- Antibacterial Activity : this compound has shown significant antibacterial effects against various pathogens. Notably, it demonstrated an inhibitory concentration (MIC) of 0.31 μg/mL against Enterococcus faecalis ATCC 29212, indicating its potential as an antibacterial agent in treating infections caused by resistant strains .

- Cytotoxic Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In studies, certain derivatives of this compound exhibited cytotoxicity against human cervical cancer (HeLa) and leukemia cell lines (K562), with IC50 values indicating moderate to potent activity .

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit enzymes such as cyclooxygenase, which is significant in reducing inflammation and pain . This property suggests potential applications in anti-inflammatory therapies.

Agricultural Applications

This compound has also been explored for its role as a plant growth regulator:

- Root Growth Regulation : Research indicates that this compound acts as a root growth inhibitor in certain plants, such as lettuce. This property can be harnessed to control plant growth and development in agricultural settings, potentially aiding in crop management strategies .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound revealed its effectiveness against multiple strains of bacteria. The results indicated that this compound could serve as a lead compound for developing new antibiotics, especially against resistant strains like Staphylococcus aureus and Enterococcus faecalis.

| Pathogen | MIC (μg/mL) |

|---|---|

| Enterococcus faecalis | 0.31 |

| Staphylococcus aureus | 8.0 |

Study 2: Cytotoxicity Assessment

In vitro tests on various cancer cell lines showed that this compound and its derivatives possess cytotoxic effects, making them candidates for further drug development.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 13.10 |

| K562 | Varies |

Analyse Chemischer Reaktionen

Ring-Closing Metathesis (RCM) Strategy

A 16-step synthesis from microbially derived cis-1,2-dihydrocatechol highlights the use of RCM to construct the macrolide core :

-

RCM of diene 12 : Produced ten-membered lactone 13 (major product) alongside dimers 14 and 15 (minor products).

-

Wadsworth-Horner-Emmons reaction : Converted saturated lactol 19 into α,β-unsaturated ester 20 with E-configuration.

-

Yamaguchi lactonization : Transformed acid 22 into macrolide 23 , followed by deprotection to yield isomer 24 .

-

Photoisomerization : UV irradiation of 24 generated (-)-cladospolide B with 35% yield .

| Step | Key Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | RCM | Grubbs catalyst | 52% | |

| 2 | Lactonization | Yamaguchi conditions | 68% | |

| 4 | Photoisomerization | Benzene, UV light | 35% |

Michael Addition and Sulfide Incorporation

Thiocladospolides (analogs of this compound) derive from polyketide precursors through:

-

Michael addition of sulfide groups to dehydroxylated precursors (e.g., patulolides) .

-

Substituent-dependent regioselectivity:

Biosynthetic Considerations

This compound shares a trihydroxydodecanoic acid-polyketide precursor with pandangolide 1 (14 ) . Post-polyketide modifications include:

-

Oxidation/reduction cycles at C-4 and C-11 positions.

Absolute Configuration Determination

-

Rh₂(OCOCF₃)₄-induced ECD confirmed 9S configuration in related cladoslide B .

-

X-ray crystallography resolved 4S,5S,11R configuration for iso-cladospolide B, a stereoisomer .

Photochemical Isomerization

Irradiation of 24 (E-isomer) induced trans-to-cis isomerization at C-10/C-11, yielding (-)-cladospolide B .

Comparative Analysis of Synthetic Routes

| Method | Steps | Key

Eigenschaften

CAS-Nummer |

96443-55-9 |

|---|---|

Molekularformel |

C12H20O4 |

Molekulargewicht |

228.28 g/mol |

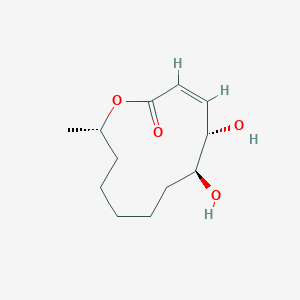

IUPAC-Name |

(3Z,5S,6S,12S)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one |

InChI |

InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7-/t9-,10-,11-/m0/s1 |

InChI-Schlüssel |

PLHJPQNLCWFPFY-VQPFVQDKSA-N |

SMILES |

CC1CCCCCC(C(C=CC(=O)O1)O)O |

Isomerische SMILES |

C[C@H]1CCCCC[C@@H]([C@H](/C=C\C(=O)O1)O)O |

Kanonische SMILES |

CC1CCCCCC(C(C=CC(=O)O1)O)O |

Synonyme |

cladospolide B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.